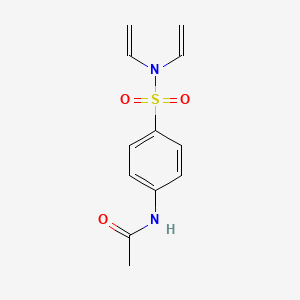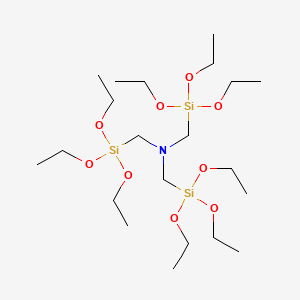
Tris((triethoxysilyl)methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(triethoxysilylmethyl)amine is an organosilicon compound known for its unique properties and applications in various fields. It is characterized by the presence of three triethoxysilyl groups attached to a central amine nitrogen atom. This compound is used in the synthesis of advanced materials and has applications in fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(triethoxysilylmethyl)amine can be synthesized through the reaction of triethoxysilane with a suitable amine precursor under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product. The process may require specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
In industrial settings, the production of tris(triethoxysilylmethyl)amine involves large-scale reactions using specialized equipment to ensure consistent quality and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tris(triethoxysilylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The triethoxysilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted organosilicon compounds. These products have applications in various fields, including material science and organic synthesis .
Scientific Research Applications
Tris(triethoxysilylmethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials.
Biology: The compound is utilized in the development of biocompatible materials for medical applications.
Mechanism of Action
The mechanism of action of tris(triethoxysilylmethyl)amine involves its ability to form strong bonds with various substrates. The triethoxysilyl groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These bonds contribute to the compound’s stability and functionality in different applications .
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)amine: Another organosilicon compound with similar applications but different structural properties.
Tris(triethoxysilyl)propylamine: A compound with a similar functional group but different alkyl chain length.
Uniqueness
Tris(triethoxysilylmethyl)amine is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to form strong siloxane bonds makes it particularly valuable in applications requiring durable and stable materials .
Properties
Molecular Formula |
C21H51NO9Si3 |
|---|---|
Molecular Weight |
545.9 g/mol |
IUPAC Name |
1-triethoxysilyl-N,N-bis(triethoxysilylmethyl)methanamine |
InChI |
InChI=1S/C21H51NO9Si3/c1-10-23-32(24-11-2,25-12-3)19-22(20-33(26-13-4,27-14-5)28-15-6)21-34(29-16-7,30-17-8)31-18-9/h10-21H2,1-9H3 |
InChI Key |
ZYOASNRWXIDODK-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CN(C[Si](OCC)(OCC)OCC)C[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)
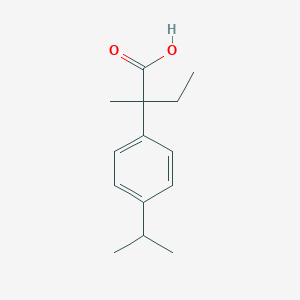
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)

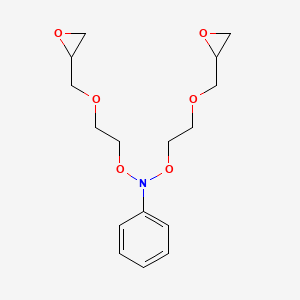
![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate](/img/structure/B13782368.png)
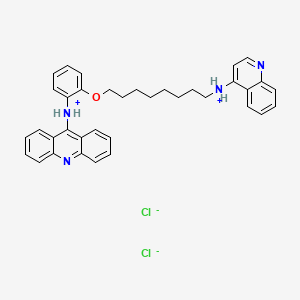
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)




